methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid
Description
Systematic IUPAC Nomenclature and Synonyms
The compound methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid is a sulfate salt derivative of the benzimidazole carbamate family. Its systematic IUPAC name is methyl N-(1H-benzimidazol-2-yl)carbamate sulfate , reflecting the combination of the parent carbamate compound with sulfuric acid in a 1:1 molar ratio. The sulfuric acid acts as a counterion, forming a stable ionic complex with the carbamate base.
Synonyms for this compound are limited in publicly available databases, but it is structurally related to albendazole impurities and agricultural fungicides. For example, the European Pharmacopoeia (EP) refers to a closely related derivative as Albendazole EP Impurity I Sulfate Salt , which shares the core benzimidazole-carbamate structure with a propoxy substituent. Other synonyms may include non-proprietary designations such as methyl benzimidazol-2-ylcarbamate sulfate or carbendazim sulfate , though the latter typically refers to derivatives with additional substituents.
Molecular Formula and Structural Representation
The molecular formula of this compound is C₉H₉N₃O₂·H₂SO₄ , combining the base carbamate (C₉H₉N₃O₂) with sulfuric acid (H₂SO₄). The base component has a molecular weight of 191.19 g/mol, while the sulfuric acid contributes 98.08 g/mol, yielding a total molecular weight of 289.27 g/mol .
The structural representation of the compound can be broken into two components:
- Carbamate base : A benzimidazole ring (two fused benzene rings with two nitrogen atoms) substituted at the 2-position with a carbamate group (-NH-C(=O)-OCH₃).
- Sulfate counterion : A sulfuric acid molecule (H₂SO₄) that ionically bonds to the carbamate base.
The SMILES notation for the base structure is COC(=O)Nc1nc2ccccc2n1 , and the full salt is represented as COC(=O)Nc1nc2ccccc2n1.OS(=O)(=O)O .
Table 1: Molecular Formula Breakdown
| Component | Formula | Molecular Weight (g/mol) |
|---|---|---|
| Carbamate base | C₉H₉N₃O₂ | 191.19 |
| Sulfuric acid | H₂SO₄ | 98.08 |
| Total | C₉H₁₁N₃O₆S | 289.27 |
CAS Registry Number and PubChem CID
The CAS Registry Number for this compound is 1691238-87-5 , as identified in regulatory documentation for albendazole-related impurities. This identifier distinguishes it from similar compounds, such as the free base methyl benzimidazol-2-ylcarbamate (CAS 10605-21-7) and its hydrochloride salt (CAS 23424-47-7).
In PubChem, the compound is cataloged under the CID 69465942 , which corresponds to its structural analog methyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate;sulfuric acid. While the exact PubChem entry for the non-substituted derivative is not explicitly listed, the provided CID serves as the closest reference for studying its physicochemical properties and biological activity.
Properties
CAS No. |
23424-63-7 |
|---|---|
Molecular Formula |
C9H11N3O6S |
Molecular Weight |
289.27 g/mol |
IUPAC Name |
methyl N-(1H-benzimidazol-2-yl)carbamate;sulfuric acid |
InChI |
InChI=1S/C9H9N3O2.H2O4S/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;1-5(2,3)4/h2-5H,1H3,(H2,10,11,12,13);(H2,1,2,3,4) |
InChI Key |
IIMPDLKQWSJLCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(1H-benzimidazol-2-yl)carbamate typically involves the reaction of methyl chloroformate with 2-aminobenzimidazole . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve refluxing the reactants in an organic solvent such as toluene or xylene .
Industrial Production Methods
Industrial production of methyl N-(1H-benzimidazol-2-yl)carbamate involves the use of continuous processes to ensure high yield and purity . The process typically includes the synthesis of methyl chloroformate from phosgene and methanol, followed by cyanoammoniation to form methyl cyanocarbamate . The final step involves hydrolysis of methyl cyanocarbamate with ammonia to form the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl N-(1H-benzimidazol-2-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution . It is stable to heat but unstable to acid and alkali .
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzimidazole derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Agricultural Applications
Fungicide
Carbendazim is primarily utilized as a broad-spectrum fungicide effective against various fungal pathogens, particularly in crops such as fruits and vegetables. It targets Ascomycetes and Fungi imperfecti, providing control over diseases like powdery mildew and root rot.
- Mechanism of Action : Carbendazim disrupts the microtubule formation in fungal cells, inhibiting cell division and leading to cell death. This mechanism contributes to its efficacy in controlling fungal infections in crops.
- Efficacy Studies : Research indicates that carbendazim exhibits a concentration-dependent effect on fungal pathogens. For instance, studies have shown that exposure to concentrations as low as 12.5 μM can significantly reduce cell viability in fungal cultures .
| Crop Type | Fungal Pathogen | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Grapes | Powdery Mildew | 500 | 85 |
| Tomatoes | Root Rot | 300 | 90 |
| Wheat | Fusarium Head Blight | 400 | 80 |
Pharmaceutical Applications
Anthelmintic Agent
Carbendazim has been investigated for its potential use as an anthelmintic agent against helminth infections in mammals. It has shown promise in treating various intestinal worms.
- Case Study : In a study involving jirds (Meriones unguiculatus), carbendazim was administered at doses ranging from 3.13 to 100 mg/kg/day for five consecutive days. The results indicated a reduction of over 50% in adult worm burdens compared to untreated controls, demonstrating its effectiveness against filarial infections .
| Treatment Group | Dose (mg/kg/day) | Adult Worm Burden Reduction (%) |
|---|---|---|
| Control | - | 0 |
| Carbendazim | 50 | 60 |
| Carbendazim | 100 | 80 |
Toxicological Studies
Cell Viability and Toxicity
Research has highlighted the cytotoxic effects of carbendazim on human cells, particularly endothelial cells. Studies indicate that exposure can lead to oxidative stress and apoptosis.
Mechanism of Action
Methyl N-(1H-benzimidazol-2-yl)carbamate exerts its effects by binding to tubulin proteins, which disrupts microtubule assembly and the formation of spindles during cell division . This leads to the malsegregation of chromosomes and ultimately inhibits the growth of fungal pathogens . The molecular targets include tubulin proteins, and the pathways involved are related to microtubule dynamics and cell division .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole carbamates share a core structure but exhibit functional group variations that influence their biological activity, solubility, and target specificity. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Benzimidazole Carbamates
Key Structural and Functional Insights
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups : The 4-fluorobenzoyl group in flubendazole enhances antiparasitic activity by increasing electrophilicity and target binding .
- Sulfur Modifications : Fenbendazole (phenylsulfanyl) and oxfendazole (phenylsulfinyl) differ in oxidation states, affecting solubility and metabolism. Oxfendazole’s sulfinyl group improves bioavailability and efficacy against Trichuris spp. .
- Bulkier Groups : The piperazinyl-carbonyl group in CDRI Comp. 81-470 disrupts mitochondrial function in parasites, a mechanism distinct from microtubule inhibition .
Mechanistic Divergence :
- While carbendazim and R 17934 primarily target microtubules , oxfendazole and CDRI Comp. 81-470 exhibit additional effects on energy metabolism, highlighting structure-dependent mechanistic diversity .
Therapeutic Applications: Radioiodinated derivatives (e.g., methyl [5-(3’-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate) demonstrate the adaptability of benzimidazole carbamates in diagnostics and targeted cancer therapy .
Research Findings and Trends
- Antiparasitic Resistance : Overuse of benzimidazoles has led to resistance in nematodes, driven by β-tubulin mutations. Structural modifications, such as sulfonyl or sulfinyl groups, are being explored to overcome this .
- Environmental Impact : Carbendazim’s adsorption efficiency on zeolites (94–98%) highlights its environmental persistence, necessitating advanced remediation strategies .
- Synthetic Innovations: Novel derivatives, such as 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde, are being synthesized for antimicrobial and anticancer applications .
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